N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a fascinating compound with potential uses in various fields. Its unique structure combines features of pyrazolo[3,4-d]pyrimidine, a well-known scaffold in medicinal chemistry, with functional groups that allow diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved via condensation reactions of 3-aminopyrazole with cyanoacetamide under acidic conditions.
Functionalization: Introducing the isopropylamino group can be done via nucleophilic substitution reactions.
Thioether formation: Methylthiolation is achieved using reagents like methyl iodide in the presence of a base.
N-alkylation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
On an industrial scale, optimizing reaction conditions for high yield and purity is crucial. The processes might include:
Large-scale reactors: for condensation and substitution reactions.
Continuous flow chemistry: to maintain controlled reaction environments and enhance efficiency.
Purification techniques: like crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various reactions, including:
Oxidation: Oxidizing agents such as hydrogen peroxide can convert the methylthio group to sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminium hydride.
Substitution: The isopropylamino group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminium hydride, anhydrous solvents.
Substitution: Nucleophiles such as amines or alkoxides, in the presence of base catalysts.
Major Products
Sulfoxides and sulfones: from oxidation.
Primary amines: from reduction.
Various derivatives: from substitution reactions.
Scientific Research Applications
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has applications in:
Chemistry: Used as a building block for synthesizing complex molecules due to its versatile functional groups.
Biology: Potential use in developing novel bioactive compounds, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in materials science for creating new materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: It interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may influence biochemical pathways, such as signal transduction or metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(ethylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
N-(2-(4-(isopropylamino)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Uniqueness
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide stands out due to its specific combination of functional groups, which impart unique chemical reactivity and potential biological activity compared to its analogs.
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Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6OS/c1-8(2)16-11-10-7-15-19(6-5-14-9(3)20)12(10)18-13(17-11)21-4/h7-8H,5-6H2,1-4H3,(H,14,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHNWYNVHWUJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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